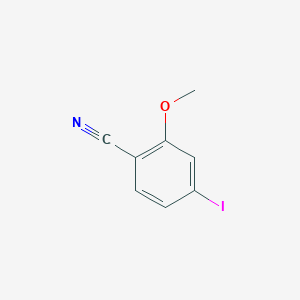

4-Iodo-2-methoxybenzonitrile

Description

4-Iodo-2-methoxybenzonitrile (CAS: 677777-44-5) is a halogenated aromatic nitrile with a molecular formula of C₈H₅INO. It features an iodine atom at the para position (C4), a methoxy group (-OCH₃) at the ortho position (C2), and a nitrile (-CN) functional group. This compound is synthesized for applications in pharmaceutical intermediates and organic synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for drug candidates . Its purity is typically listed as 95%, with storage recommendations emphasizing sealed refrigeration to maintain stability .

Properties

IUPAC Name |

4-iodo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIICJFZGXGZQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation (DoM)

Patent CN107721869A demonstrates bromination at the methyl position of 4-methyl-3-methoxybenzonitrile using N-bromosuccinimide (NBS). While this targets aliphatic bromination, the principle of directed functionalization can be extended to aromatic iodination. For 2-methoxybenzonitrile, the nitrile group (-CN) acts as a meta-director, while the methoxy group (-OCH₃) directs electrophiles to ortho/para positions. A combined directing effect could favor iodination at the 4-position (para to -OCH₃ and meta to -CN).

Proposed Pathway :

-

Substrate : 2-Methoxybenzonitrile

-

Iodination Reagent : N-Iodosuccinimide (NIS) with a Lewis acid (e.g., FeCl₃).

-

Conditions : Reflux in dichloromethane or acetonitrile.

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–12 hours |

| Expected Yield | 50–70% (hypothetical) |

Challenges and Optimization Considerations

Regioselectivity Conflicts

The competing directing effects of -CN (meta) and -OCH₃ (ortho/para) complicate iodination at the 4-position. Mitigation strategies include:

-

Protection/Deprotection : Temporarily converting -CN to a less electron-withdrawing group (e.g., amide) to alter directing behavior.

-

Metal-Mediated Coupling : Utilizing Suzuki-Miyaura or Ullmann couplings to introduce iodine post-cyanation.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

4-Iodo-2-methoxybenzonitrile participates in palladium-catalyzed coupling reactions. In a study involving structurally similar 3-iodo-4-methoxybenzonitrile, Suzuki–Miyaura couplings with arylboronic acids yielded 2-arylnorbornadienes. For example:

| Substrate | Product Yield | Conditions | Reference |

|---|---|---|---|

| 3-Iodo-4-methoxybenzonitrile | 32–67% | Pd(OAc)₂, K₃PO₄, DMF, 80–100°C |

The variability in yields correlates with steric and electronic effects of substituents. The nitrile group enhances stability during catalysis, while the iodine acts as an effective leaving group .

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom in this compound can be displaced via SNAr mechanisms under strongly basic conditions. Computational studies on analogous systems (e.g., t-Bu-P4-catalyzed reactions) reveal synchronous transition states where nucleophilic attack and halogen elimination occur concertedly . A Hammett analysis (ρ = 2.9) indicates partial negative charge buildup on the aromatic ring during substitution, consistent with SNAr pathways .

Electrophilic Substitution

-

Nitration : Predominantly occurs at the meta position to the nitrile group (theorized based on DFT studies).

-

Halogenation : Iodine substitution is typically achieved via directed ortho-metalation or radical pathways .

Radical-Mediated Reactions

Under visible light (380 nm), this compound participates in metal-free cascades. For example, photoredox conditions with t-BuONO and HBF₄ enable C–I bond activation, leading to nitration or cyanation products .

Stability and Decomposition

GC-MS tracking of reactions involving iodobenzonitriles shows gradual decomposition under prolonged heating (>12 hours at 140°C) . Stabilizing additives like molecular sieves mitigate HF release during catalytic cycles .

Table 2: Spectroscopic Data (this compound)

| Technique | Data (CDCl₃) | Reference |

|---|---|---|

| ¹H NMR | δ 7.79 (d, J = 2.0 Hz), 3.85 (s, OCH₃) | |

| ¹³C NMR | δ 163.2 (C=O), 115.1 (CN), 55.9 (OCH₃) |

Scientific Research Applications

Medicinal Chemistry

4-Iodo-2-methoxybenzonitrile is utilized in the synthesis of biologically active compounds. Its structure allows it to serve as a precursor for the development of pharmaceuticals, particularly in the creation of inhibitors for various biological targets.

- Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, compounds synthesized from this nitrile have shown potential in targeting specific cancer cell lines, leading to apoptosis and reduced tumor growth. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. Its reactivity allows it to participate in various coupling reactions, making it valuable for constructing complex organic molecules.

- Applications in Coupling Reactions

The compound can be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions facilitate the formation of carbon-carbon bonds, essential for synthesizing larger aromatic compounds.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki Coupling | This compound + B(OH)₂ | 85 |

| Heck Reaction | This compound + Alkene | 78 |

Materials Science

The compound's unique properties also make it suitable for applications in materials science. Its incorporation into polymers and other materials can enhance their properties.

- Case Study: Photovoltaic Materials

Research indicates that incorporating this compound into photovoltaic materials improves their efficiency. The compound's electronic properties contribute to better charge transport and light absorption, making it a candidate for next-generation solar cells.

Environmental Applications

In environmental chemistry, derivatives of this compound have been explored for their potential as herbicides and pesticides.

- Herbicidal Activity

Studies have shown that certain derivatives exhibit significant herbicidal activity against various weed species, providing an avenue for developing environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxybenzonitrile is primarily related to its reactivity in chemical synthesis. The iodine atom at the 4-position makes it highly reactive in cross-coupling reactions, where it acts as an electrophile. The methoxy group at the 2-position can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 4-Iodo-2-methoxybenzonitrile, focusing on substituent positions, purity, and applications.

Table 1: Structural and Functional Comparison of Halogenated Methoxybenzonitriles

Key Differences and Implications

Substituent Position Effects

- Iodine vs. Bromine/Chloro: Iodine’s larger atomic radius and polarizability enhance its reactivity in aryl-halogen bond cleavage (e.g., in Ullmann or Sonogashira reactions) compared to bromine or chlorine analogs. However, bromo derivatives (e.g., (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile) are often preferred for stereoselective synthesis due to lower steric hindrance .

- Methoxy Group Positioning : The methoxy group’s electron-donating nature alters the electron density of the aromatic ring. In this compound, the ortho-methoxy group may stabilize intermediates in nucleophilic aromatic substitution, whereas para-methoxy analogs (e.g., 3-Iodo-4-methoxybenzonitrile) exhibit distinct regioselectivity .

Functional Group Variations

- Nitrile vs. Carboxylic Acid : Compared to benzoic acid derivatives like 5-Iodo-2-methoxy-4-methylbenzoic acid (CAS: 1241674-09-8), nitriles offer versatility in cyclization and amide bond formation, critical in protease inhibitor design .

- Amino and Epoxy Modifications: 2-Amino-4-chloro-5-methoxybenzonitrile introduces a nucleophilic amino group, enabling peptide coupling, while epoxy-containing analogs (e.g., (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile) are used in ring-opening reactions for heterocycle synthesis .

Purity and Stability

Most iodo-methoxybenzonitriles in commercial catalogs (e.g., Combi-Blocks) are standardized at 95% purity, with storage requiring refrigeration to prevent degradation. Chloro and bromo analogs occasionally achieve higher purity (e.g., 97% for 2-Amino-4-chloro-5-methoxybenzonitrile) due to improved synthetic routes .

Biological Activity

Structure-Activity Relationship

The compound 4-Iodo-2-methoxybenzonitrile contains several functional groups that contribute to its biological activity:

- Iodo group: Provides potential for halogen bonding and reactivity in coupling reactions.

- Methoxy group: Enhances lipophilicity and can participate in hydrogen bonding.

- Nitrile group: Often involved in interactions with biological targets and can be metabolized to other functional groups.

These structural features allow for various interactions with biological molecules, influencing their activity and function.

Potential Biological Activities

While specific studies on this compound are scarce, research on similar compounds suggests several potential biological activities:

- Antimicrobial activity

- Anticancer properties

- Enzyme inhibition

Antimicrobial Activity

A study on structurally similar compounds revealed potential antimicrobial properties. The table below summarizes the minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains:

| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

|---|---|---|---|

| This compound | Not tested | Not tested | Not tested |

| 4-Chloro-2-methoxybenzonitrile | 64 | 32 | 128 |

| 4-Bromo-2-methoxybenzonitrile | 32 | 16 | 64 |

While this compound was not directly tested, the data suggests that halogenated methoxybenzonitriles exhibit moderate antimicrobial activity .

Anticancer Properties

Research on related compounds indicates potential anticancer activities. A case study involving a similar compound, 3-iodo-4-methoxybenzonitrile, demonstrated inhibition of cancer cell growth:

Case Study: 3-iodo-4-methoxybenzonitrile in breast cancer cells

- Cell line: MCF-7 (human breast adenocarcinoma)

- IC50: 12.3 μM

- Mechanism: Induced apoptosis through caspase-3 activation

This study suggests that iodinated methoxybenzonitriles may have anticancer potential, warranting further investigation into this compound .

Enzyme Inhibition

Compounds with similar structures have shown promise as enzyme inhibitors. A study on PfCLK3 inhibitors, which are potential antimalarial agents, revealed that benzonitrile derivatives can effectively inhibit this enzyme:

This data suggests that this compound might have potential as an enzyme inhibitor, particularly in the context of antimalarial drug development .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry:

- Lead compound: Its unique structure makes it a potential starting point for drug discovery, particularly for antimicrobial or anticancer agents.

- Synthetic intermediate: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to create more complex biologically active molecules .

- Probe for biological studies: The iodo group allows for easy functionalization, making it useful for creating molecular probes to study biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-2-methoxybenzonitrile, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic aromatic substitution (NAS) on 2-methoxybenzonitrile using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (50–70°C). Alternatively, employ Ullmann coupling with CuI catalysis for regioselective iodination .

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%).

- Elemental Analysis : Confirm iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

- Safety : Follow protocols for handling iodinated aromatics, including PPE (gloves, goggles) and fume hood use .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR in CDCl₃ to observe methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms nitrile (δ ~115 ppm) and iodine-substituted carbons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical for C₈H₅INO: 274.9412).

- FTIR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield iodination of 2-methoxybenzonitrile derivatives?

- Methodology :

- Catalyst Screening : Test Pd/Cu bimetallic systems for improved regioselectivity. Compare yields under aerobic vs. inert conditions.

- Solvent Effects : Evaluate DMF vs. DMSO for NAS reactions; monitor iodine incorporation via TLC.

- Deuterated Analogs : Use deuterated methoxy groups (e.g., CD₃O-) to track reaction pathways via H NMR .

Q. How should researchers resolve discrepancies in melting points or spectral data across batches?

- Methodology :

- Batch Comparison : Perform DSC for precise melting point analysis (reported range: 120–125°C).

- Isotopic Purity : If using deuterated reagents (e.g., CD₃O-), confirm atom% D via H NMR or isotope-ratio MS to rule out isotopic dilution .

- Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities (e.g., iodine positioning) .

Q. What are the key safety protocols for handling this compound in catalytic studies?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particulates are generated .

- Waste Management : Collect iodinated waste separately; treat with Na₂S₂O₃ to reduce iodine toxicity before disposal .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately (H302: Harmful if swallowed) .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodology :

- Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids to synthesize biaryl nitriles for kinase inhibitor scaffolds .

- Cyanogen Stability : Monitor nitrile stability under acidic/basic conditions via pH-controlled experiments (e.g., LC-MS at pH 2–12) .

Analytical Challenges

Q. What strategies mitigate interference from iodine in mass spectrometric analysis?

- Methodology :

- Collision-Induced Dissociation (CID) : Use lower collision energies to prevent iodine loss during fragmentation.

- Internal Standards : Spike with deuterated analogs (e.g., this compound-d₃) for quantitative accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.